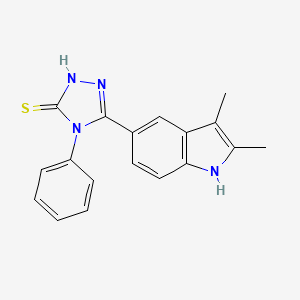
5-(2,3-dimethyl-1H-indol-5-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-dimethyl-1H-indol-5-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMPT and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DMPT involves its interaction with the serotonergic system. DMPT acts as a potent agonist for the 5-HT2C receptor, which is a subtype of the serotonin receptor. This interaction leads to the activation of the serotonergic system, which plays a critical role in regulating mood, anxiety, and appetite.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In livestock, DMPT has been shown to improve feed efficiency, increase weight gain, and reduce ammonia emissions. In humans, DMPT has been shown to have anxiolytic and antidepressant effects. DMPT has also been shown to modulate the serotonergic system, which plays a critical role in regulating mood, anxiety, and appetite.
Vorteile Und Einschränkungen Für Laborexperimente
DMPT has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2C receptor. However, DMPT also has some limitations, including its potential toxicity and the need for careful dosing.
Zukünftige Richtungen
There are several future directions for research on DMPT. One direction is to further investigate its potential as an antidepressant and anxiolytic agent. Another direction is to study its potential use in the treatment of obesity and other metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its potential side effects.
Conclusion:
In conclusion, DMPT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMPT involves the reaction between 2,3-dimethylindole, phenylhydrazine, and thiosemicarbazide. DMPT has been extensively studied for its potential applications in agriculture, medicine, and neuroscience. Its mechanism of action involves its interaction with the serotonergic system, and it has several biochemical and physiological effects. DMPT has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2C receptor, but also has some limitations. There are several future directions for research on DMPT, including its potential use as an antidepressant and anxiolytic agent, and its potential use in the treatment of obesity and other metabolic disorders.
Synthesemethoden
The synthesis of DMPT involves the reaction between 2,3-dimethylindole, phenylhydrazine, and thiosemicarbazide. The reaction is carried out in the presence of a catalyst, which is usually zinc chloride or hydrochloric acid. The product is then purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
DMPT has been extensively studied for its potential applications in various fields such as agriculture, medicine, and neuroscience. In agriculture, DMPT is used as a feed additive for livestock to improve their growth and feed efficiency. In medicine, DMPT has been studied for its potential use as an antidepressant and anxiolytic agent. In neuroscience, DMPT has been studied for its potential use as a modulator of the serotonergic system.
Eigenschaften
IUPAC Name |
3-(2,3-dimethyl-1H-indol-5-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-11-12(2)19-16-9-8-13(10-15(11)16)17-20-21-18(23)22(17)14-6-4-3-5-7-14/h3-10,19H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVWLWDCCGLSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C3=NNC(=S)N3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5821918.png)
![2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5821922.png)

![N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5821941.png)

![N-(4-chlorophenyl)-2-[(4-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5822003.png)
![3-(2-furyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5822008.png)
![3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5822013.png)



![2-cyclohexyl-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5822042.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5822047.png)
![2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5822054.png)